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Compound of Interest

Compound Name: 2-(Hydroxymethyl)isonicotinonitrile

Cat. No.: B1590093 Get Quote

This guide provides a comprehensive technical overview of 2-
(Hydroxymethyl)isonicotinonitrile (CAS No. 51454-63-8), a heterocyclic building block of

significant interest to researchers in medicinal chemistry, drug discovery, and materials

science. We will delve into its chemical properties, plausible synthetic routes, spectroscopic

signatures, and handling protocols, offering field-proven insights for its practical application.

Introduction and Strategic Importance
2-(Hydroxymethyl)isonicotinonitrile, also known as 4-cyano-2-pyridinemethanol, is a

bifunctional pyridine derivative. Its structure incorporates three key features that make it a

versatile synthetic intermediate:

A pyridine ring, a common scaffold in pharmaceuticals due to its ability to participate in

hydrogen bonding and its metabolic stability.

A nitrile group (C≡N), which is a versatile functional group that can be hydrolyzed to a

carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

A hydroxymethyl group (-CH₂OH), which provides a site for hydrogen bonding in interactions

with biological targets and serves as a handle for further chemical modifications, such as

esterification or etherification. The introduction of a hydroxymethyl group can enhance the

pharmacokinetic and pharmacodynamic properties of a lead compound.[1]
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This unique combination of functional groups positions 2-(Hydroxymethyl)isonicotinonitrile
as a valuable precursor for creating complex molecular architectures and libraries of

compounds for screening in drug development programs.[2][3]

Physicochemical and Structural Data
A summary of the key physicochemical properties is essential for experimental design,

including solvent selection, reaction condition optimization, and analytical method

development.

Property Value Source

CAS Number 51454-63-8 [4][5]

Molecular Formula C₇H₆N₂O [4][5][6]

Molecular Weight 134.14 g/mol [4][6]

Synonyms

2-(hydroxymethyl)pyridine-4-

carbonitrile, 4-Cyano-2-

hydroxymethylpyridine

[6]

SMILES N#CC1=CC=NC(CO)=C1 [4][5]

InChI Key
MMVBJOBTOMJNHE-

UHFFFAOYSA-N
[5][6]

Storage
Sealed in dry, room

temperature
[4]

Topological Polar Surface Area

(TPSA)
56.91 Å² [5]

Consensus Log Po/w 1.15 [5]

Synthesis and Mechanistic Considerations
While specific, peer-reviewed synthetic preparations for 2-(Hydroxymethyl)isonicotinonitrile
are not extensively documented in readily available literature, its structure suggests a logical

retrosynthetic approach. A plausible synthesis strategy involves the functionalization of a pre-

existing pyridine ring.
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Plausible Synthetic Pathway: From 4-Cyanopyridine
A common and effective strategy would be the radical functionalization of 4-cyanopyridine

(isonicotinonitrile). The Minisci reaction, or a related radical hydroxymethylation, is a powerful

tool for C-H functionalization of electron-deficient heterocycles.
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Caption: Plausible radical-based synthesis of 2-(Hydroxymethyl)isonicotinonitrile.

Experimental Protocol: Radical Hydroxymethylation
(Representative)
This protocol is a representative example based on established principles of radical chemistry

for heteroaromatic compounds. Researchers should perform small-scale trials to optimize

conditions.

Reaction Setup: To a solution of 4-cyanopyridine (1.0 eq) in a mixture of methanol (MeOH)

and water, add a catalytic amount of a suitable acid (e.g., H₂SO₄) to protonate the pyridine

nitrogen, thereby activating the ring towards nucleophilic radical attack.

Initiation: Add a radical initiator, such as ammonium persulfate ((NH₄)₂S₂O₈) (2.0-3.0 eq),

portion-wise to the solution at an elevated temperature (e.g., 60-80 °C). The persulfate

thermally decomposes to generate sulfate radicals.
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Radical Formation & Addition: The sulfate radical abstracts a hydrogen atom from methanol

to form the hydroxymethyl radical (•CH₂OH). This nucleophilic radical preferentially attacks

the electron-deficient C2 position of the protonated pyridine ring.

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)

or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting

material is observed.

Workup and Purification: Upon completion, cool the reaction mixture to room temperature

and neutralize with a base (e.g., NaHCO₃ solution). Extract the aqueous layer with an

organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry

over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel using

a gradient of ethyl acetate in hexanes to yield the pure 2-
(Hydroxymethyl)isonicotinonitrile.

Causality Behind Choices:

Acidic Medium: Protonation of the pyridine nitrogen increases the electrophilicity of the ring,

making it more susceptible to attack by the nucleophilic hydroxymethyl radical.

Methanol as Reagent/Solvent: Methanol serves as both the solvent and the source of the

hydroxymethyl group.

Ammonium Persulfate: A common, inexpensive, and effective thermal radical initiator for this

type of transformation.

Spectroscopic Characterization Profile
Confirming the structure of the synthesized or purchased compound is critical. The following

are the expected spectroscopic signatures for 2-(Hydroxymethyl)isonicotinonitrile based on

its molecular structure.

¹H NMR Spectroscopy
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Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic

region (~7.5-8.8 ppm). Due to the substitution pattern, they will exhibit a characteristic set of

splitting patterns (e.g., a singlet, a doublet, and a doublet of doublets). The proton at C6,

adjacent to the nitrogen, is expected to be the most downfield.

Methylene Protons (2H): The two protons of the -CH₂OH group will likely appear as a singlet

or a doublet (if coupled to the -OH proton) in the range of ~4.5-4.8 ppm.

Hydroxyl Proton (1H): The alcohol proton will appear as a broad singlet, and its chemical

shift is highly dependent on concentration and solvent (typically ~2.0-5.0 ppm). It can be

confirmed by a D₂O exchange experiment.

¹³C NMR Spectroscopy
Nitrile Carbon: The carbon of the C≡N group is expected in the ~115-125 ppm region.

Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons, typically

between ~120-155 ppm. The carbon bearing the hydroxymethyl group (C2) will be

significantly downfield.

Methylene Carbon: The carbon of the -CH₂OH group will appear in the aliphatic region, likely

around ~60-65 ppm.

Infrared (IR) Spectroscopy
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the

alcohol's hydroxyl group.

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹,

while aliphatic C-H stretches will be just below 3000 cm⁻¹.

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is a clear

indicator of the nitrile group.

C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the

pyridine ring vibrations.
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C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region corresponds to the C-O single

bond of the primary alcohol.

Mass Spectrometry (MS)
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion

peak at m/z = 134.14.

Key Fragments: Common fragmentation patterns would include the loss of a hydrogen atom

([M-H]⁺), the loss of the hydroxyl group ([M-OH]⁺), or the loss of the entire hydroxymethyl

group ([M-CH₂OH]⁺).

Applications in Research and Development
2-(Hydroxymethyl)isonicotinonitrile is a strategic starting material for synthesizing a range of

higher-value compounds.
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Caption: Key reactive sites and derivatization potential of the molecule.

Pharmaceutical Scaffolding: As a substituted pyridine, it serves as a core structure in the

design of novel therapeutic agents. Its functional groups allow for combinatorial

derivatization to explore structure-activity relationships (SAR).
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Intermediate for Bioactive Molecules: This compound can be an intermediate in the synthesis

of complex natural products or their analogs. It has been identified as a potential

intermediate in the biosynthesis of thiazoles.

Ligand Synthesis: The pyridine nitrogen and the hydroxyl oxygen can act as coordination

sites for metal ions, making it a candidate for the synthesis of novel ligands and metal-

organic frameworks (MOFs).

Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with any laboratory chemical.

Hazard Identification: Based on available safety data, this compound is classified as harmful

if swallowed.[5][7] It may also cause skin and serious eye irritation.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

Chemical safety goggles or a face shield.

A lab coat.

Chemically resistant gloves (e.g., nitrile).

Handling:

Work in a well-ventilated area, preferably within a chemical fume hood.[8]

Avoid generating dust or aerosols.

Wash hands thoroughly after handling.[8][9]

Avoid contact with skin, eyes, and clothing.[10]

Storage:

Store in a cool, dry place away from incompatible materials such as strong oxidizing

agents, acids, and bases.[10]
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Keep the container tightly sealed to prevent moisture absorption.[4][10]

Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with

local, state, and federal regulations.[8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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